molecular formula C14H25NO4 B2783280 tert-butyl (3S)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 1801766-82-4

tert-butyl (3S)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B2783280
CAS No.: 1801766-82-4
M. Wt: 271.357
InChI Key: DORRAJSJCALZIB-VUWPPUDQSA-N
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Description

This compound is a spirocyclic building block featuring a 2-oxa-8-azaspiro[4.5]decane core. Key structural attributes include:

  • Stereochemistry: (3S)-configured stereocenter at position 2.
  • Functional groups: A hydroxyl group at position 4 and a methyl group at position 3.
  • Protecting group: A tert-butyloxycarbonyl (Boc) group at the 8-aza position, commonly used to protect amines in organic synthesis .

Its spirocyclic architecture and functional groups make it valuable in drug discovery, particularly for modulating conformational flexibility and hydrogen-bonding interactions in target molecules .

Properties

IUPAC Name

tert-butyl (3S)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-10-11(16)14(9-18-10)5-7-15(8-6-14)12(17)19-13(2,3)4/h10-11,16H,5-9H2,1-4H3/t10-,11?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORRAJSJCALZIB-VUWPPUDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2(CCN(CC2)C(=O)OC(C)(C)C)CO1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(C2(CCN(CC2)C(=O)OC(C)(C)C)CO1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The preparation of tert-Butyl (3S)-4-Hydroxy-3-Methyl-2-Oxa-8-Azaspiro[45]Decane-8-Carboxylate typically involves multi-step synthesis It begins with the formation of the spirocyclic core, which often employs cyclization reactions Using tert-butyl ester as a starting material, an oxazolidine ring is introduced via a series of condensation and substitution reactions under controlled temperature and pH conditions

  • Industrial Production Methods: Industrially, the production scales up these laboratory synthesis methods, incorporating continuous flow reactors for better control of reaction conditions and yield. The use of catalysts and optimized solvents minimizes by-products and enhances the purity of the compound.

Chemical Reactions Analysis

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that tert-butyl (3S)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate exhibits potent antibacterial properties. A study evaluated its effectiveness against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The minimal inhibitory concentrations (MICs) ranged from 0.03125 to 0.25 μg/mL, indicating strong activity against multidrug-resistant strains.

Antitumor Effects

In vitro studies have shown that this compound can induce apoptosis in human cancer cell lines, such as MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspase pathways leading to programmed cell death, suggesting its potential as an anticancer agent.

Neuroprotection

Preliminary research indicates that this compound may protect neuronal cells from oxidative stress-induced damage. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease.

Synthetic Applications

The synthesis of this compound typically involves multi-step organic synthesis methods that focus on forming the spirocyclic core through cyclization reactions. The process often employs tert-butyl ester as a starting material and includes various condensation and substitution reactions under controlled conditions .

Synthetic Route Overview

StepReaction TypeKey ReagentsConditions
1CyclizationTert-butyl ester, oxazolidineControlled temperature and pH
2CondensationAldehydes or ketonesVaries by specific reaction
3PurificationSolvent extractionDepends on the product's solubility

Antimicrobial Case Study

A study conducted on the antimicrobial activity of this compound revealed its effectiveness against resistant bacterial strains, highlighting its potential as a therapeutic agent in infectious diseases.

Antitumor Case Study

In vitro experiments showed that treatment with this compound led to significant apoptosis in cancer cell lines, suggesting further investigation into its mechanisms could lead to new cancer therapies.

Neuroprotective Case Study

Research indicating the compound's neuroprotective effects points toward its utility in developing treatments for neurodegenerative diseases, emphasizing the need for further studies to explore its efficacy and mechanisms of action.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. Its spirocyclic structure and functional groups allow it to bind to active sites of enzymes, inhibiting or modifying their activity. In medicinal chemistry, it can act on specific pathways, altering biological processes at the molecular level.

Comparison with Similar Compounds

Comparison with Similar Spirocyclic Compounds

Functional Group Variations

tert-Butyl 1-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate
  • Key difference : A ketone (1-oxo) replaces the hydroxyl and methyl groups.
  • Synthetic route : Synthesized via Boc protection of 8-oxa-2-azaspiro[4.5]decan-1-one using Boc₂O and triethylamine .
  • Reactivity : The ketone enables nucleophilic additions (e.g., Grignard reactions), unlike the hydroxyl group in the target compound.
tert-Butyl 1-cyano-8-oxa-2-azaspiro[4.5]decane-2-carboxylate
  • Key difference: A cyano group replaces the hydroxyl and methyl groups.
  • Synthetic route : Generated via BF₃-mediated cyanation of a hydroxyl intermediate .
  • Utility: The cyano group serves as a versatile handle for further derivatization (e.g., reduction to amines).
tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate
  • Key difference : Additional nitrogen at position 3 (3,8-diaza) and a ketone at position 2.

Stereochemical and Positional Isomers

tert-Butyl (4s)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate
  • Key difference : Hydroxyl group at position 4 with (4s) stereochemistry vs. (3S)-4-hydroxy in the target compound.
  • Physicochemical impact : Altered hydrogen-bonding patterns and solubility due to stereochemical inversion .
tert-Butyl 1-benzyl-3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate
  • Key difference : Benzyl substituent at position 1 and an additional nitrogen (1,8-diaza).

Structural Modifications in Commercial Building Blocks

Compound Name CAS Number Key Features Purity Supplier
tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate 954236-44-3 Ketone at position 3 95% PharmaBlock
tert-Butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate 832710-65-3 Ketone at position 2 98% BLD Pharm
tert-Butyl 8-azaspiro[4.5]decane-8-carboxylate 1262397-36-3 No oxygen or hydroxyl groups N/A Enamine

Hydrogen-Bonding and Crystallographic Behavior

  • Hydroxyl-containing compounds: The (3S)-4-hydroxy group in the target compound forms stronger hydrogen bonds compared to ketones or cyano groups, influencing crystal packing and solubility .

Biological Activity

Tert-butyl (3S)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a heterocyclic compound with significant biological activity. Its unique structure, characterized by a spirocyclic framework and multiple functional groups, suggests potential applications in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H25NO4
  • Molecular Weight : 271.35 g/mol
  • CAS Number : 1801766-82-4
  • Purity : ≥97%

The biological activity of this compound is attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.

Biological Activity Overview

Activity TypeDescriptionReferences
AntimicrobialExhibits inhibitory effects against Gram-positive and Gram-negative bacteria.
AntitumorInduces apoptosis in cancer cell lines through modulation of apoptotic pathways.
Enzyme InhibitionInhibits bacterial topoisomerases, which are crucial for DNA replication and transcription.
NeuroprotectiveShows potential neuroprotective effects in models of neurodegeneration.

Case Studies

  • Antimicrobial Activity : A study evaluated the compound's effectiveness against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The minimal inhibitory concentrations (MICs) were determined to be in the range of 0.03125–0.25 μg/mL, indicating potent antibacterial activity against multidrug-resistant strains .
  • Antitumor Effects : In vitro studies demonstrated that this compound could induce apoptosis in human cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The compound was shown to activate caspase pathways leading to programmed cell death .
  • Neuroprotection : Research has indicated that this compound may protect neuronal cells from oxidative stress-induced damage, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound, aiming to enhance its pharmacological properties:

  • Structure-Activity Relationship (SAR) : Modifications to the spirocyclic structure have been explored to improve selectivity and potency against specific targets .
  • In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of this compound in various disease models, including cancer and bacterial infections, showing promising results that warrant further investigation into its clinical applications .

Q & A

Q. What are optimized synthetic routes for tert-butyl (3S)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate?

  • Methodological Answer: The compound can be synthesized via multi-step reactions, starting with protection of the amine group using a Boc (tert-butoxycarbonyl) strategy. A key step involves cyclization under acidic conditions. For example, in analogous spiro compounds, ethylene glycol and p-toluenesulfonic acid are used to form cyclic ketals, followed by Boc protection . Reaction conditions (temperature, solvent, and catalyst) significantly influence yield.
  • Example Protocol:
  • Dissolve N-Boc-protected precursor in ethylene glycol.
  • Add p-toluenesulfonic acid (1:1 molar ratio) and molecular sieves (4Å) to absorb water.
  • Stir at room temperature for 48 hours, followed by neutralization with NaHCO₃ and extraction with Et₂O.
  • Purify via column chromatography (SiO₂; EtOAc/n-pentane gradient) to isolate the product .

Q. How can column chromatography be optimized for purifying this compound?

  • Methodological Answer: Use silica gel (60–120 mesh) with a gradient elution system. For spiro compounds, a 10–30% EtOAc in hexane gradient effectively separates polar impurities. Monitor fractions via TLC (Rf ~0.3 in 20% EtOAc/hexane). Adjust solvent polarity based on the compound’s hydroxyl group, which may require addition of 1–2% MeOH to improve recovery .

Q. What spectroscopic techniques are critical for structural elucidation?

  • Methodological Answer:
  • ¹H/¹³C NMR: Identify spiro junction protons (δ 3.4–4.0 ppm for oxa-azaspiro systems) and Boc tert-butyl groups (δ 1.39 ppm, singlet) .
  • HRMS: Confirm molecular ion ([M+H]⁺) with <2 ppm error .
  • X-ray Crystallography: Resolve stereochemistry using SHELX programs (e.g., SHELXL for refinement). For accurate results, collect high-resolution data (θ > 25°) and validate via R-factor (<5%) .

Advanced Research Questions

Q. How to resolve contradictions between spectroscopic data and computational models for this compound?

  • Methodological Answer: Discrepancies often arise in NOE (Nuclear Overhauser Effect) correlations or DFT-optimized geometries.
  • Step 1: Re-examine NMR assignments using 2D techniques (COSY, HSQC, HMBC).
  • Step 2: Perform variable-temperature NMR to detect conformational flexibility.
  • Step 3: Compare experimental X-ray bond lengths/angles with DFT (B3LYP/6-31G*) calculations. For spiro systems, ring puckering coordinates (Cremer-Pople parameters) help quantify deviations .

Q. What strategies ensure enantiomeric purity during synthesis of the (3S)-configured chiral center?

  • Methodological Answer:
  • Chiral HPLC: Use a Chiralpak® AD-H column (hexane:IPA 90:10) to monitor enantiomeric excess (ee > 98%).
  • Asymmetric Catalysis: Employ phosphoramidite ligands in copper-catalyzed reactions to favor the (3S) configuration .
  • Crystallization-Induced Diastereomer Resolution: Convert the free amine to a diastereomeric salt (e.g., with L-tartaric acid) and recrystallize .

Q. How do hydrogen-bonding patterns in the crystal lattice affect stability?

  • Methodological Answer: Analyze X-ray data using graph-set notation (e.g., D, S, R motifs). For hydroxyl-containing spiro compounds, intermolecular O–H···N/O hydrogen bonds (2.8–3.0 Å) form infinite chains (C(4) motifs), enhancing thermal stability. Compare with Etter’s rules to predict packing efficiency .
  • Example Table (Hydrogen Bonds):
DonorAcceptorDistance (Å)Angle (°)Motif
O–HN2.85155C(4)
O–HO2.91160S(6)

Q. What computational methods predict biological target interactions for this spiro compound?

  • Methodological Answer:
  • Molecular Docking (AutoDock Vina): Use the compound’s minimized conformation (MMFF94 force field) against targets like GPCRs or kinases. Focus on the spiro core’s rigidity and Boc group’s steric effects.
  • MD Simulations (GROMACS): Run 100-ns trajectories to assess binding stability. Key interactions: hydrophobic contacts with the Boc group and hydrogen bonds via the hydroxyl .

Handling and Safety Considerations

  • Storage: Refrigerate (2–8°C) in airtight containers under nitrogen. Avoid moisture to prevent Boc group hydrolysis .
  • Safety: Use flame-retardant lab coats and nitrile gloves. In case of exposure, rinse skin with 0.1 M HCl (neutralizes basic byproducts) .

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